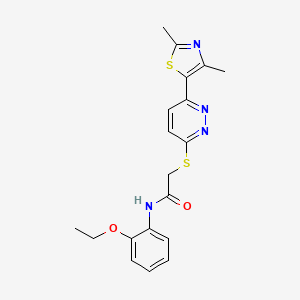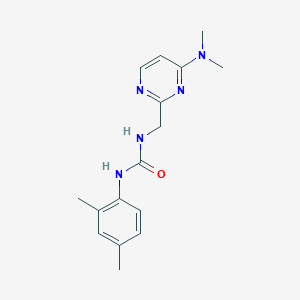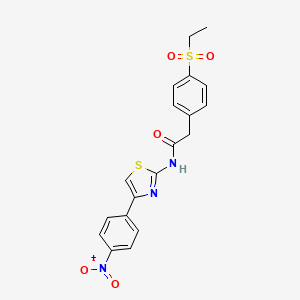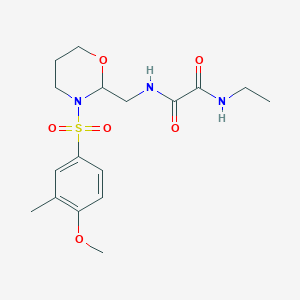
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, also known as compound X, is a novel chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications are being explored extensively.
Scientific Research Applications
Anticancer Activities
Several compounds structurally related to 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide have been synthesized and tested for their anticancer activities. For example, derivatives of dimethylthiazol have shown reasonable anticancer activity against various cancer types, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Anti-inflammatory Activities
Compounds with structures similar to the subject chemical have been found to exhibit significant antimicrobial and anti-inflammatory properties. For instance, acetamido pyrrolyl azoles with thiazole components have demonstrated promising antibacterial and antifungal activities (Sowmya et al., 2017).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety, related to the compound , have been assessed as insecticidal agents. These compounds were effective against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).
Synthesis of Structurally Diverse Compounds
The compound is also used in the synthesis of a wide range of structurally diverse derivatives. These derivatives have potential applications in various fields of chemistry and pharmacology. For example, Roman (2013) discussed the generation of a diverse library of compounds through different types of alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene (Roman, 2013).
Antitumor and Antioxidant Agents
Certain derivatives of thiazoles and thienopyrimidines, closely related to the compound, have shown promising results as antitumor and antioxidant agents. These compounds have displayed high inhibition of Hep-G2 cell growth, suggesting their potential in cancer treatment (Aly et al., 2010).
pKa Determination
In scientific research, the pKa values of drug precursors, including those similar to the compound , have been determined. These values are crucial in understanding the drug's behavior in different pH environments, which is essential for drug design and development (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-25-16-8-6-5-7-14(16)21-17(24)11-26-18-10-9-15(22-23-18)19-12(2)20-13(3)27-19/h5-10H,4,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLOHIJBXADTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)
![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)

![N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2898051.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2898054.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)

![N-[(2-Methyl-4-pyrazol-1-ylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2898063.png)
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2898066.png)

